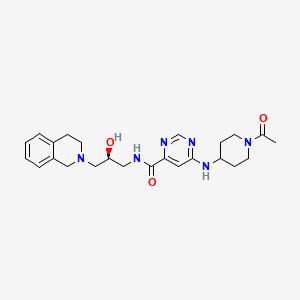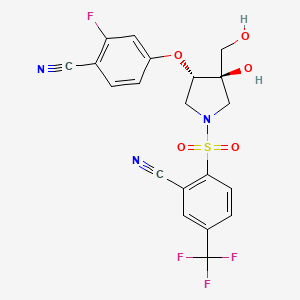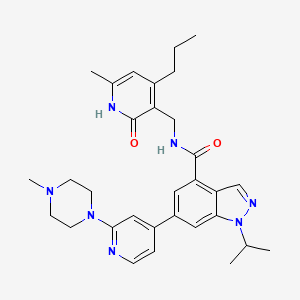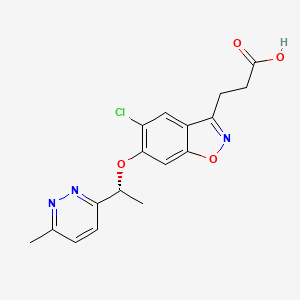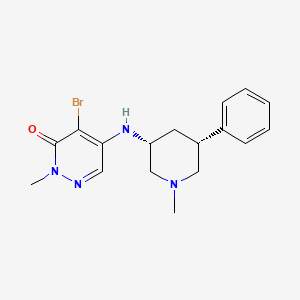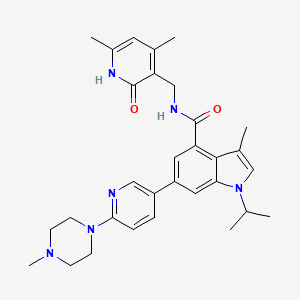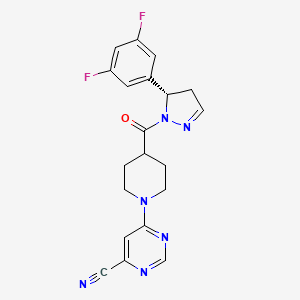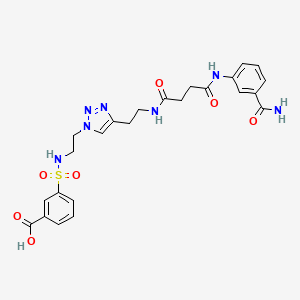
PARP14 inhibitor H10
Descripción general
Descripción
El compuesto “Butano” se refiere a una clase de compuestos con la fórmula molecular C4H10, comúnmente conocido como butano. El butano es un hidrocarburo saturado que contiene cuatro átomos de carbono y diez átomos de hidrógeno. Es un gas incoloro e inodoro a temperatura ambiente y se utiliza principalmente como combustible y materia prima en la producción de otros productos químicos .
Mecanismo De Acción
El butano ejerce sus efectos principalmente a través de la combustión, donde reacciona con el oxígeno para liberar energía en forma de calor. Esta energía se aprovecha en diversas aplicaciones, como la calefacción y la cocción. En las reacciones de halogenación, el butano experimenta reacciones de sustitución donde los átomos de hidrógeno son reemplazados por átomos de halógeno, lo que da como resultado la formación de butanos halogenados .
Análisis Bioquímico
Biochemical Properties
The “PARP14 inhibitor H10” is involved in the process of ADP-ribosylation, a post-translational modification that plays a role in various processes including DNA damage repair, transcriptional regulation, and cellular proliferation . This compound interacts with the enzyme PARP14, inhibiting its activity . It has been found to bind both the NAD+ and adenine subsites of PARP14 .
Cellular Effects
In cellular contexts, “this compound” has been found to reverse IL-4-driven protumor gene expression in macrophages . It also induces an inflammatory mRNA signature in primary human tumor explants, suggesting its potential utility in treating cancer .
Molecular Mechanism
The molecular mechanism of “this compound” involves the inhibition of PARP14, an enzyme that catalyzes the transfer of a single ADP moiety to target proteins . By inhibiting PARP14, this compound can reverse IL-4-driven protumor gene expression and induce caspase-3/7-mediated cell apoptosis .
Metabolic Pathways
“this compound” is involved in the process of ADP-ribosylation, a post-translational modification that involves the transfer of one or more ADP-ribose moieties from nicotinamide adenine dinucleotide (NAD+) to target proteins
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El butano se puede sintetizar a través de varios métodos, que incluyen:
Hidrogenación de Butenos: El butano se produce por la hidrogenación catalítica de butenos (C4H8) en presencia de un catalizador metálico como níquel o platino.
Craqueo de Petróleo: El butano se obtiene como subproducto durante el craqueo catalítico de fracciones de petróleo en refinerías.
Métodos de Producción Industrial
Industrialmente, el butano se produce principalmente a partir de gas natural y refinerías de petróleo. Se separa de otros hidrocarburos mediante destilación fraccionada y se almacena bajo presión como líquido .
Análisis De Reacciones Químicas
Tipos de Reacciones
El butano experimenta varios tipos de reacciones químicas, que incluyen:
Combustión: El butano reacciona con el oxígeno para producir dióxido de carbono y agua. Esta reacción exotérmica se utiliza comúnmente en electrodomésticos de calefacción y motores. [ 2C4H10 + 13O2 \rightarrow 8CO2 + 10H2O ]
Halogenación: El butano reacciona con halógenos como el cloro o el bromo para formar butanos halogenados. Por ejemplo, la reacción con cloro produce cloruro de butilo y cloruro de hidrógeno. [ C4H10 + Cl2 \rightarrow C4H9Cl + HCl ]
Reactivos y Condiciones Comunes
Combustión: Requiere oxígeno y una fuente de ignición.
Halogenación: Requiere halógenos (por ejemplo, cloro) y luz ultravioleta o calor para iniciar la reacción.
Principales Productos Formados
Combustión: Dióxido de carbono y agua.
Halogenación: Butanos halogenados (por ejemplo, cloruro de butilo) y haluros de hidrógeno (por ejemplo, cloruro de hidrógeno).
Aplicaciones Científicas De Investigación
El butano tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como materia prima para la producción de etileno y butadieno, que son bloques de construcción importantes para polímeros y otros productos químicos.
Biología: Utilizado en cromatografía de gases como gas portador debido a su naturaleza inerte.
Medicina: Empleado en la producción de propelentes de aerosoles para inhaladores y otros dispositivos médicos.
Industria: Utilizado como combustible para encendedores, estufas portátiles y electrodomésticos de calefacción.
Comparación Con Compuestos Similares
Compuestos Similares
Propano (C3H8): Un alcano de tres carbonos utilizado como combustible y refrigerante.
Pentano (C5H12): Un alcano de cinco carbonos utilizado como solvente y en la producción de espuma de poliestireno.
Singularidad del Butano
Punto de Ebullición: El butano tiene un punto de ebullición de -1°C, lo que lo hace adecuado para su uso en aplicaciones de combustible portátil donde se puede licuar fácilmente y almacenar bajo presión.
Eficiencia de Combustión: El butano quema limpiamente, produciendo un mínimo de hollín y contaminantes en comparación con otros hidrocarburos.
Las propiedades únicas del butano, como su bajo punto de ebullición y su combustión limpia, lo convierten en un compuesto versátil y valioso en diversas aplicaciones científicas e industriales.
Propiedades
IUPAC Name |
3-[2-[4-[2-[[4-(3-carbamoylanilino)-4-oxobutanoyl]amino]ethyl]triazol-1-yl]ethylsulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O7S/c25-23(34)16-3-1-5-18(13-16)28-22(33)8-7-21(32)26-10-9-19-15-31(30-29-19)12-11-27-39(37,38)20-6-2-4-17(14-20)24(35)36/h1-6,13-15,27H,7-12H2,(H2,25,34)(H,26,32)(H,28,33)(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOMSHSMJCWQFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCC(=O)NCCC2=CN(N=N2)CCNS(=O)(=O)C3=CC=CC(=C3)C(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


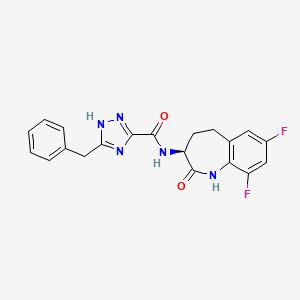
![3,3,3-trifluoro-N-[4-[[3-[(2R)-2-methylmorpholin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide](/img/structure/B607826.png)

